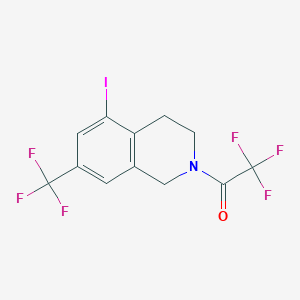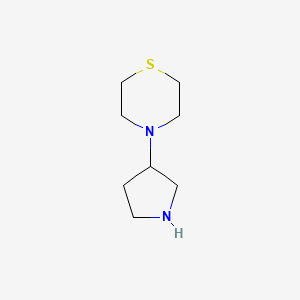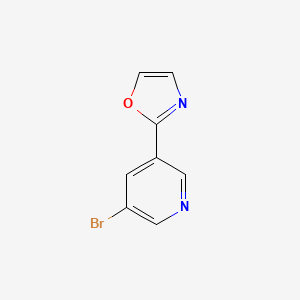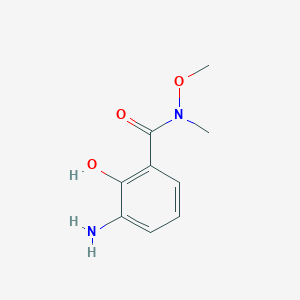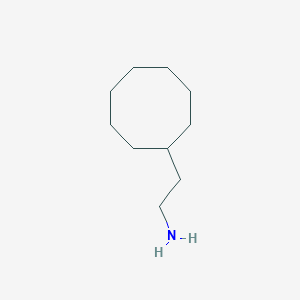
2-Cyclooctyl-ethylamine
Overview
Description
2-Cyclooctyl-ethylamine is an organic compound with the molecular formula C10H21N. It is a derivative of cycloalkanes, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring .
Synthesis Analysis
The synthesis of this compound could potentially involve several chemical transformations. For instance, a continuous flow synthesis of a similar compound, 2-(1-cyclohexenyl)ethylamine, was developed starting from cyclohexanone . This process involved five chemical transformations and was carried out in an integrated flow platform with in-line separation and without any intermediate purification .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, a tool named “What is this? (WIT)” has been proposed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
Amines, such as this compound, can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides, undergo nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and can be alkylated with potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, its molecular weight is 155.28 g/mol. Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen .Scientific Research Applications
Synthesis and Antidepressant Activity
2-Cyclooctyl-ethylamine derivatives have been explored for their potential antidepressant activity. These derivatives demonstrate an ability to inhibit neurotransmitter uptake and possess potential antidepressant properties, as indicated by their performance in rodent models assessing various antidepressant activity markers. For instance, 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol and 1-[2-(dimethylamino)-1)-(4-methoxyphenyl)ethyl]cyclohexanol showed significant effects in the rat pineal gland, correlating with a rapid onset of antidepressant activity (Yardley et al., 1990).
Synthesis of Serotonin Receptor Agonists
This compound derivatives have been utilized in the synthesis of 5-HT serotonin receptor agonists. A protocol was developed to construct 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene, underlining the potential of these derivatives for synthesizing bioactive compounds and natural products (Porcu et al., 2018).
Electrochemical Methodology for N-Substituted 1-Aminoindoles
An electrochemical method has been developed for efficient access to N-alkyl- and N-aryl-substituted 1-aminoindoles using N-Substituted 2-(ortho-nitrosophenyl)ethylamines. This methodology facilitates the production of N-substituted heterocycles, beneficial for various scientific research applications (Frontana-Uribe et al., 1999).
Asymmetric Catalysis
This compound derivatives have been employed in asymmetric catalysis. For example, the cyclopalladation of the primary amine (R)-(+)-1-(1-naphthyl)ethylamine, a commercially available compound, was described for the resolution of monodentate phosphines. This highlights the versatility of this compound derivatives in catalytic applications (Albert et al., 1997).
Drug Synthesis and Biological Evaluation
The this compound structure forms the basis for the synthesis and biological evaluation of various drugs. For instance, N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, derived from this compound, have been synthesized and evaluated for binding affinity at the sigma receptor, demonstrating their potential as therapeutic agents (de Costa et al., 1992).
Mechanism of Action
While the specific mechanism of action for 2-Cyclooctyl-ethylamine is not mentioned in the search results, amines in general can have various biological effects. For instance, β2-agonists, a group of drugs that contain one or more stereogenic centers in their structure, can induce stimulation of the sympathetic nervous system either by direct action on adrenergic receptors or by indirect action, causing flushing of endogenous catecholamines .
Safety and Hazards
Future Directions
The future directions for 2-Cyclooctyl-ethylamine could involve its use in the synthesis of more complex organic compounds. For instance, 2-(1-cyclohexenyl)ethylamine is an important intermediate to construct a series of morphinans . Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .
Relevant Papers Several relevant papers were found during the search. For instance, one paper discusses the decreasing brain epinephrine levels with 2-Cyclooctyl-2-hydroxyethylamine . Another paper discusses the electrochemical reduction of acetonitrile to ethylamine .
Properties
IUPAC Name |
2-cyclooctylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLNFXZMOWHGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650889 | |
| Record name | 2-Cyclooctylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-94-9 | |
| Record name | 2-Cyclooctylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






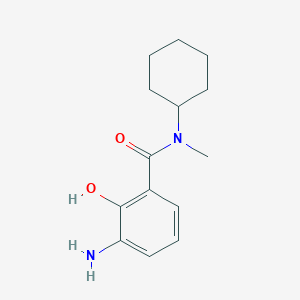
![Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-](/img/structure/B1507462.png)


